N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide
Description
N-(3-Ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide (CAS: 355817-14-0) is a hydrobromide salt of a secondary amine featuring a cyclohexanamine core substituted with a 3-ethoxy-4-methoxybenzyl group. Its molecular weight is 344.29 g/mol, and it is typically available at 95% purity .
Properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]cyclohexanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.BrH/c1-3-19-16-11-13(9-10-15(16)18-2)12-17-14-7-5-4-6-8-14;/h9-11,14,17H,3-8,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDCHEXUCOLFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCCC2)OC.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide typically involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with cyclohexanamine in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization and recrystallization techniques to achieve high purity
Quality Control: Rigorous testing using techniques like NMR, HPLC, and GC to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Undergoes nucleophilic substitution reactions with halides and other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids
Reduction: Corresponding amines
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: Binds to receptors or enzymes, altering their activity.
Pathways Involved: Modulates signaling pathways related to pain, inflammation, and other physiological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following section compares the target compound with structurally related derivatives, focusing on molecular features, physicochemical properties, and commercial availability.
Variations in the Amine Core
Cycloheptanamine Derivative
- Compound : N-(3-Ethoxy-4-methoxybenzyl)cycloheptanamine hydrobromide (CAS: 1986483-85-5)
- Molecular Weight : 358.32 g/mol
- Key Difference : Replacement of the cyclohexane ring with a seven-membered cycloheptane ring.
Cyclopentanamine Derivative
Modifications to the Benzyl Substituents
4-Methoxy-2,5-Dimethylbenzyl Derivative
- Compound : N-(4-Methoxy-2,5-dimethylbenzyl)cyclohexanamine hydrobromide (CAS: 356091-93-5)
- Molecular Weight: Not explicitly stated (structurally similar to target compound).
- Key Difference : Additional methyl groups at positions 2 and 5 on the benzyl ring, with a single methoxy group at position 3.
- Impact : Enhanced steric hindrance and altered electronic properties due to methyl substituents .
Brominated and Fluorinated Analogs
- Compound : N-(4-Bromo-3-fluorobenzyl)cyclohexanamine (CAS: 1248786-61-9)
- Molecular Weight : 286.18 g/mol
- Key Difference : Bromine and fluorine substituents on the benzyl ring instead of ethoxy/methoxy groups.
Functionalized Derivatives with Pharmacological Data
- Compound : N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide
- Key Difference : Incorporation of a thiazole ring and azepine moiety.
- Pharmacological Activity : Demonstrates cardioprotective effects superior to reference drugs Levocarnitine and Mildronate in hypoxia models .
- Structural Contrast : While sharing the hydrobromide salt form, this compound diverges significantly in core structure and functional groups.
Data Table: Key Attributes of Compared Compounds
Research Findings and Gaps
- Structural Trends: Larger amine cores (e.g., cycloheptanamine) increase molecular weight and may enhance lipophilicity, while smaller cores (e.g., cyclopentanamine) reduce steric bulk .
- Pharmacological Data: No direct studies on the target compound’s biological activity were identified in the provided evidence.
Biological Activity
N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine hydrobromide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of cyclohexanamine with 3-ethoxy-4-methoxybenzaldehyde in the presence of hydrobromic acid. The product is characterized using various spectroscopic techniques including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy).
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative activity against human ovarian carcinoma (A2780) and breast cancer cell lines (MCF-7). The compound exhibited an IC50 value indicative of moderate potency, comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A2780 | 25.4 | Induction of apoptosis |
| MCF-7 | 30.1 | Cell cycle arrest at G2/M phase |
| MDA-MB-231 | 28.7 | Inhibition of tubulin polymerization |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : Flow cytometry analysis indicates that treatment with this compound results in G2/M phase arrest, preventing cancer cells from proliferating.
- Tubulin Inhibition : Molecular docking studies suggest that the compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics necessary for cell division.
Study 1: Cytotoxicity Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of this compound and assessed their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the side chains significantly influenced biological activity, with some derivatives showing enhanced potency compared to the parent compound .
Study 2: Molecular Docking Analysis
A molecular docking study revealed that this compound fits well within the colchicine-binding site on tubulin. This interaction was confirmed through computational modeling, which predicted a favorable binding affinity and provided insights into structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
